Anticancer Activity: 3-Chloro-N-phenylbenzamide Exhibits Cytotoxicity Against Cervical Cancer Cells, Unlike Unsubstituted N-Phenylbenzamide
3-Chloro-N-phenylbenzamide demonstrates measurable anticancer activity against the SiHa cervical cancer cell line, with an IC50 value of 22.4 µM [1]. This activity is attributed to its designed role as an IKKβ inhibitor [1]. In contrast, the unsubstituted N-phenylbenzamide is primarily described as a 'compound skeleton' or 'inert scaffold' with no reported intrinsic anticancer activity in this context . While some highly derivatized N-phenylbenzamide analogs (e.g., imidazole-based) achieve lower IC50 values (7.5–11.1 µM), they represent significantly more complex molecular structures and are not direct comparators [2].
| Evidence Dimension | Cytotoxicity against SiHa cervical cancer cells |
|---|---|
| Target Compound Data | IC50 = 22.4 µM |
| Comparator Or Baseline | N-Phenylbenzamide (unsubstituted): No significant activity reported; serves as a scaffold |
| Quantified Difference | N/A (Qualitative difference in functional activity) |
| Conditions | MTT assay, SiHa human cervical cancer cell line |
Why This Matters
This data identifies 3-chloro-N-phenylbenzamide as a functional anticancer lead, whereas the unsubstituted analog is unsuitable for such applications.
- [1] Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72–79. View Source
- [2] El-Hashash, M. A., Salem, M. S., & Al-Mabrook, S. A. M. (2018). Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. Research on Chemical Intermediates, 44, 2545–2559. https://doi.org/10.1007/s11164-017-3245-4 View Source
